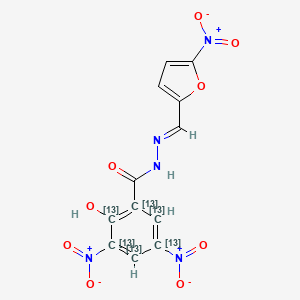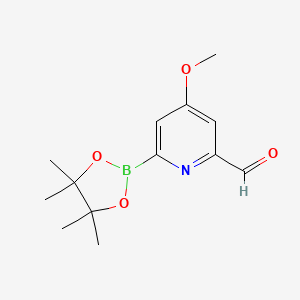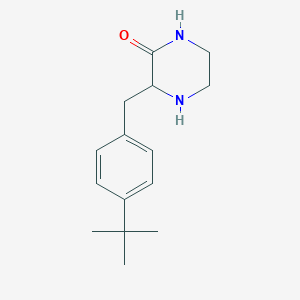
4-(Piperidin-3-yl)morpholin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-3-yl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a derivative of morpholine and piperidine, two important heterocyclic compounds. This compound is known for its unique structure, which combines the properties of both morpholine and piperidine, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-yl)morpholin-3-one hydrochloride typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method involves the use of hydroxylamine hydrochloride and sodium hydroxide in absolute ethanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-3-yl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Piperidin-3-yl)morpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)morpholin-3-one: A closely related compound with similar structural features.
Piperidine derivatives: Compounds such as piperine, evodiamine, and matrine, which share the piperidine moiety and exhibit various biological activities.
Uniqueness
4-(Piperidin-3-yl)morpholin-3-one hydrochloride is unique due to its combined morpholine and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H17ClN2O2 |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
4-piperidin-3-ylmorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-7-13-5-4-11(9)8-2-1-3-10-6-8;/h8,10H,1-7H2;1H |
InChI Key |
CBXFLSJEYNCPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


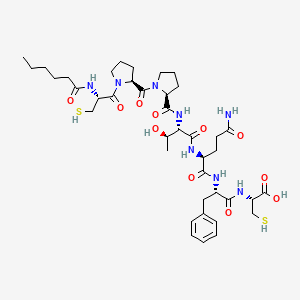
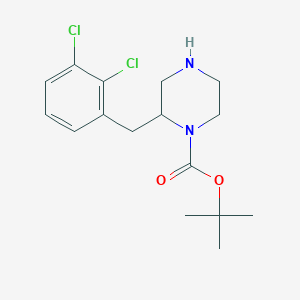
![Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate](/img/structure/B14862808.png)
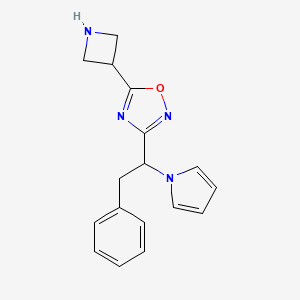
![3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]](/img/structure/B14862821.png)
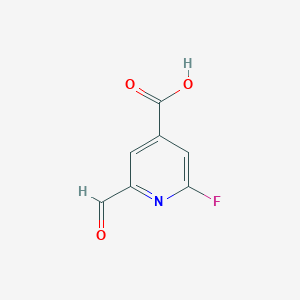


![(Z)-2-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14862833.png)
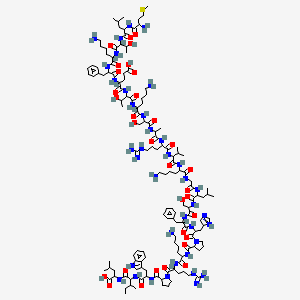
![(6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14862838.png)
